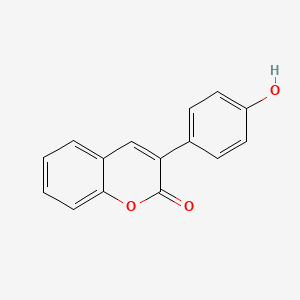

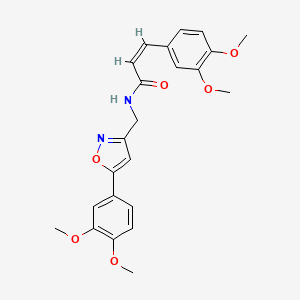

3-(4-hydroxyphenyl)-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(4-hydroxyphenyl)-2H-chromen-2-one” is a chemical compound that is commonly used as a tool to evaluate the biological role of ERβ . It is also known as “3-(4-Hydroxyphenyl)propionitrile” and is often used in laboratory chemicals .

Synthesis Analysis

The synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions has been reported . The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . Another study revealed that two molecules of 3-(4-hydroxyphenyl)propionic acid could also be a biosynthetic precursor of myricanol in M. rubra .Chemical Reactions Analysis

While specific chemical reactions involving “3-(4-hydroxyphenyl)-2H-chromen-2-one” are not directly available, a related compound, “3-(4-hydroxyphenyl)pyruvate”, is involved in key biological processes, including cellular catabolism, detoxification, and the biosynthesis of bioactive molecules .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The compound 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) was synthesized through the Knoevenagel reaction. Its crystal structure was determined, and its absorption spectra in different solvents were recorded, showing sensitivity to solvent polarity and hydrogen bonding (Elenkova, Morgenstern, Manolov, & Milanova, 2014).

Catalysis and Synthesis Applications

- Polystyrene-supported TBD catalysts were used in the Michael additions of 4-hydroxycoumarin to synthesize analogues of Warfarin™, Coumachlor™, and other compounds, showing high conversion yields (Alonzi et al., 2014).

- A metal- and solvent-free approach for the synthesis of 3-Se/S-4H-chromen-4-ones using 2-hydroxyphenyl enaminones and diorganyl dichalcogenides was developed (Rafique et al., 2017).

Photovoltaic and Electrochemical Properties

- Spectroscopic analysis and quantum mechanical studies of various chromen-4-one analogues, including their interactions with graphene, revealed enhanced physicochemical properties and potential applications in photovoltaics (Al-Otaibi et al., 2020).

- A study on the electronic and photovoltaic properties of chromen-2-one-based organic dyes for dye-sensitized solar cells indicated their potential as efficient photosensitizers (Gad, Kamar, & Mousa, 2020).

Antibacterial and Antioxidant Activities

- Synthesis of new 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and related compounds showed antibacterial and analgesic activities, indicating potential pharmaceutical applications (Rajesha et al., 2011).

- Investigation of the antioxidant properties of some 4-hydroxycoumarin derivatives revealed significant activity, suggesting potential use in pharmaceuticals and food industries (Sahar et al., 2017).

Molecular Recognition and Sensor Development

- Development of a chemo-sensor based on chromen-2-one for sequential colorimetric recognition of Cu2+ and CN− in aqueous solutions, demonstrating potential applications in environmental monitoring (Jo et al., 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H) enzyme, which specifically and catalytically introduces hydroxyl groups to the o-position of phenol analogs, holds potential for the de novo synthesis of valuable natural products . This suggests that “3-(4-hydroxyphenyl)-2H-chromen-2-one” could be a valuable scaffold for future research and development in the field of bioactive molecule synthesis.

Eigenschaften

IUPAC Name |

3-(4-hydroxyphenyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGXIFKSIOPJFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-hydroxyphenyl)-2H-chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2644642.png)

![N-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2644645.png)

![2-(4-{[3,5,6-Trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}piperazin-1-yl)pyrimidine](/img/structure/B2644646.png)

![(Octahydro-cyclopenta[1,4]oxazin-6-yl)-methanol](/img/structure/B2644650.png)

![2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid](/img/structure/B2644652.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-8-yl)amino]acetamide](/img/structure/B2644654.png)

![N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2644655.png)

![2-(4-chlorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2644658.png)